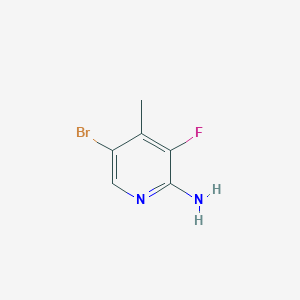

5-Bromo-3-fluoro-4-methylpyridin-2-amine

Description

5-Bromo-3-fluoro-4-methylpyridin-2-amine (CAS: 1269293-09-5) is a halogenated pyridine derivative with the molecular formula C₆H₆BrFN₂ and a molecular weight of 205.03 g/mol. This compound features a pyridine core substituted with bromo (C5), fluoro (C3), methyl (C4), and amine (C2) groups. Its structural uniqueness arises from the combination of electron-withdrawing (Br, F) and electron-donating (CH₃) substituents, which influence its electronic properties, solubility, and reactivity. It is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in Suzuki cross-coupling reactions to generate biaryl derivatives .

Propriétés

Formule moléculaire |

C6H6BrFN2 |

|---|---|

Poids moléculaire |

205.03 g/mol |

Nom IUPAC |

5-bromo-3-fluoro-4-methylpyridin-2-amine |

InChI |

InChI=1S/C6H6BrFN2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10) |

Clé InChI |

NPCFSVRCIMJWFW-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=NC=C1Br)N)F |

Origine du produit |

United States |

Méthodes De Préparation

Starting Materials

Commonly used starting materials include:

- 2-amino-4-methylpyridine or its derivatives.

- 2-hydroxyl-3-nitro-4-methylpyridine for initial functional group transformations.

- 2-methoxy-5-aminopyridine analogs in related fluoropyridine syntheses.

Fluorination via Diazotization and Blaz-Schiemann Reaction

A key step in introducing the fluorine atom at the 3-position involves diazotization of the amino group followed by fluorination. This is typically achieved by:

- Dissolving the amino-substituted pyridine in acid.

- Adding nitrous acid or nitrite to form a diazonium salt intermediate.

- Reacting with a fluorination reagent (e.g., tetrafluoroborate salts) to replace the diazonium group with fluorine.

This method is an improved version of the classical Blaz-Schiemann reaction, adapted for pyridine substrates to achieve high regioselectivity and yield.

Example from Patent CN102898358A:

- Starting with 2-amino-4-methylpyridine, diazotization is performed under acidic conditions at low temperature.

- Fluorination reagent is added to obtain 3-fluoro-4-methylpyridin-2-amine intermediate.

Bromination at the 5-Position

Bromination is typically carried out after fluorination or on suitably substituted intermediates. The bromine is introduced selectively at the 5-position using brominating agents such as:

- Bromine (Br2) in the presence of catalysts.

- Sodium bromide and sodium bromate in acidic media.

- Bromination is often performed in acetonitrile or similar solvents.

- Temperature control (ice bath to room temperature) is critical to avoid polybromination.

- Reaction times vary from 2 to 4 hours.

- 2-amino-4-methylpyridine is brominated using sodium bromide and sodium bromate with sulfuric acid at low temperature.

- Resulting 5-bromo-2-amino-4-methylpyridine is isolated with yields above 90%.

Reduction of Nitro Intermediates to Amines

In cases where nitro-substituted pyridines are used as precursors, catalytic hydrogenation is employed to reduce the nitro group to an amino group.

- Raney nickel catalyst under hydrogen pressure (~40 psi).

- Methanol as solvent.

- Reaction time about 5 hours at room temperature.

This step is important when starting from 2-hydroxy-3-nitro-4-methylpyridine derivatives to obtain the corresponding amino compound.

Industrial and Scale-Up Considerations

- The synthetic routes described are adaptable to large-scale manufacturing due to mild reaction conditions (typically below 130 °C and atmospheric to moderate pressure).

- Use of inexpensive and readily available reagents such as sodium bromide, sodium bromate, and common acids (H2SO4, HCl).

- Avoidance of palladium catalysts reduces cost and environmental impact.

- Purification often involves simple recrystallization rather than chromatographic methods, facilitating scale-up.

Comparative Notes from Related Fluoropyridine Syntheses

- Similar fluoropyridine compounds (e.g., 2-methoxy-3-bromo-5-fluoropyridine) are synthesized via diazotization-fluorination followed by bromination, confirming the general applicability of this approach.

- Reaction yields in related processes exceed 50%, with mild conditions and no need for column chromatography, indicating practical utility.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Key Reaction Types | Diazotization-fluorination, bromination, catalytic hydrogenation |

| Typical Solvents | Acetonitrile, methanol, aqueous acidic solutions |

| Catalysts | Raney nickel for reduction; none required for bromination and fluorination |

| Temperature Range | 0–130 °C (ice bath to reflux) |

| Pressure | Atmospheric to 40 psi H2 for reduction |

| Yields | Bromination and reduction steps: ~90%; fluorination step: moderate to high |

| Purification | Recrystallization (ethyl acetate/petroleum ether), no chromatography needed |

| Scale-up Feasibility | High, due to mild conditions and simple purification |

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-3-fluoro-4-methylpyridin-2-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling reactions: Palladium or nickel catalysts, along with bases like potassium carbonate, are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-fluoro-4-methylpyridin-2-amine, while coupling reactions with arylboronic acids can produce various aryl-substituted pyridine derivatives .

Applications De Recherche Scientifique

5-Bromo-3-fluoro-4-methylpyridin-2-amine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Agrochemicals: It can be incorporated into the design of new pesticides and herbicides with improved efficacy and environmental profiles.

Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties

Mécanisme D'action

The mechanism of action of 5-Bromo-3-fluoro-4-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like bromine and fluorine can influence the compound’s binding affinity and selectivity .

Comparaison Avec Des Composés Similaires

Key Observations :

- Electronic Effects : The methyl group in the target compound enhances lipophilicity compared to analogs with methoxy or halogens only. Fluorine’s electron-withdrawing nature lowers the pKa of the amine group, affecting nucleophilicity .

Physicochemical Data

| Property | 5-Bromo-3-fluoro-4-methylpyridin-2-amine | 5-Bromo-4-fluoropyridin-2-amine | 5-Bromo-3-methoxypyridin-2-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | 205.03 | 190.00 | 215.04 |

| LogP | 2.45 (predicted) | 1.98 | 2.10 |

| Water Solubility | Low | Moderate | Low |

| Melting Point | Not reported | Not reported | 460–461 K (CAS 947249-13-0) |

Notes:

- The higher LogP of the target compound reflects increased lipophilicity due to the methyl group, favoring blood-brain barrier penetration in drug design .

Activité Biologique

5-Bromo-3-fluoro-4-methylpyridin-2-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Bromo-3-fluoro-4-methylpyridin-2-amine is with a molecular weight of approximately 191.00 g/mol. Its structure features a pyridine ring substituted with bromine, fluorine, and a methyl group, contributing to its reactivity and potential therapeutic applications.

Biological Activity Overview

Research indicates that 5-Bromo-3-fluoro-4-methylpyridin-2-amine exhibits significant biological activity, particularly in the context of neurological disorders. The compound's interactions with neurotransmitter receptors and enzymes suggest its relevance in modulating neurological pathways, potentially aiding in the treatment of conditions such as depression and anxiety .

The biological activity of this compound is primarily attributed to its ability to bind to specific neurotransmitter receptors. This binding can influence receptor activity, leading to therapeutic effects. For instance, studies have shown that it may act as an intermediate in synthesizing pharmaceuticals targeting neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of 5-Bromo-3-fluoro-4-methylpyridin-2-amine:

-

Pharmacological Studies :

- A study evaluated the compound's efficacy in modulating potassium (K+) channels, demonstrating its potential as a radioligand for imaging brain activity using PET scans. It showed high binding affinity and favorable pharmacokinetics, indicating good brain penetration .

- Another investigation into its antibacterial properties revealed that halogen substituents significantly enhance the antimicrobial activity of similar pyridine derivatives .

- In Vitro Testing :

Comparative Analysis with Similar Compounds

The uniqueness of 5-Bromo-3-fluoro-4-methylpyridin-2-amine lies in its combination of bromine and fluorine substituents along with a methyl group on the pyridine ring. This specific arrangement enhances its reactivity compared to structurally similar compounds:

| Compound Name | Similarity | Notable Differences |

|---|---|---|

| 5-Bromo-N-methylpyridin-2-amine | 0.73 | Lacks fluorine atom; different methyl substitution |

| 5-Bromo-3-fluoropyridin-2-amine | 0.77 | Similar structure but lacks the methyl group |

| 6-Fluoro-N-methylpyridin-2-amine | 0.73 | Lacks bromine atom; different position for fluorine |

| 5-Bromo-2-chloro-4-fluoropyridine | 0.74 | Contains chlorine instead of fluorine |

| 3-Bromo-4-fluoropyridin-2-amine | 0.73 | Different position for bromine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.